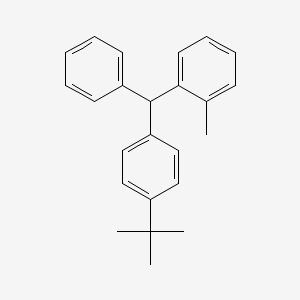
(R)-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dichlorophenylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and Boc protection, to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it useful in drug discovery and development .
Medicine
In medicine, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl moiety.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
Uniqueness
What sets ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid apart from these similar compounds is its chiral nature and the presence of the Boc protecting group. These features enhance its utility in asymmetric synthesis and as a versatile intermediate in organic chemistry .
Propriétés
Formule moléculaire |
C15H19Cl2NO4 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(2R)-4-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)8-7-9-10(16)5-4-6-11(9)17/h4-6,12H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Clé InChI |
ZKPXAFPZANUSHE-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC=C1Cl)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=C(C=CC=C1Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


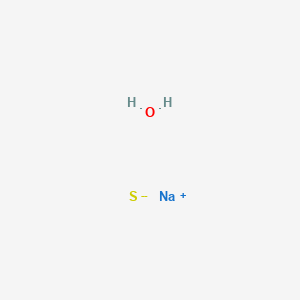
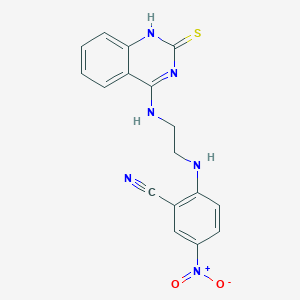
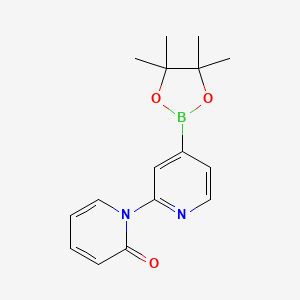
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
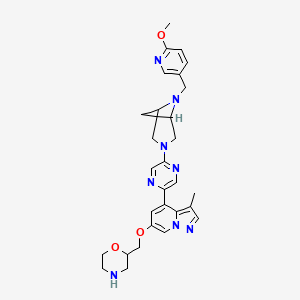
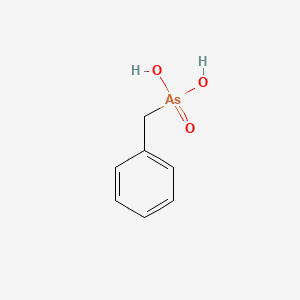

![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)


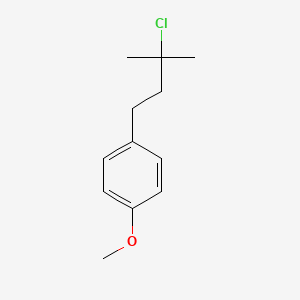
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14116688.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
